molecular formula C8H5FN2 B579947 6-Fluoroquinazoline CAS No. 16499-44-8

6-Fluoroquinazoline

Cat. No. B579947
CAS RN: 16499-44-8
M. Wt: 148.14
InChI Key: JFMDVMJEMZLFKV-UHFFFAOYSA-N
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Description

6-Fluoroquinazoline is a unique chemical compound with the linear formula C8H5FN2 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of 6-Fluoroquinazoline and its derivatives has been a subject of research due to their significant biological activities . One method involves the use of aza-reaction, microwave-assisted reaction, metal-mediated reaction, ultrasound-promoted reaction, and phase-transfer catalysis . Another approach involves the design and synthesis of novel fluorinated quinazolines for evaluation of their anticonvulsant activity and neurotoxicity .


Molecular Structure Analysis

The molecular structure of 6-Fluoroquinazoline is characterized by a linear formula of C8H5FN2 . The compound has a molecular weight of 148.14 .


Physical And Chemical Properties Analysis

6-Fluoroquinazoline has an exact mass of 148.04375, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Fluoroquinazoline is utilized in the synthesis of various fluoroquinazoline derivatives. For instance, 5-Fluoroquinazoline-2,4-diones and their 2-thio analogs are obtained from 6-fluoroanthranilic acid, offering routes to 5-fluoroquinazolin-4-ones via cyclocondensation (Layeva et al., 2007). Another study explores the synthesis of 7-fluoroquinazolin-4-one from 2,4-difluorobenzoic acid (Layeva et al., 2007).

Antimicrobial Applications

  • 6-Fluoroquinazoline derivatives exhibit significant antifungal activities. For example, certain 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives show good antifungal activities with mechanisms involving the disruption of fungal cell membranes and inhibition of mycelial growth (Xu et al., 2007).
  • A series of 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety show excellent antibacterial activities against Xanthomonas oryzae pv. oryzae, a significant pathogen in agriculture (Ding et al., 2021).

Anticancer Applications

  • Some fluoroquinazolinones demonstrate potent anticancer activity. For instance, certain derivatives show broad-spectrum anticancer activity better than reference drugs against human cancer cell lines, with molecular docking studies indicating dual EGFR kinase and tubulin polymerization inhibitory effects (Zayed et al., 2018).

Synthesis of Radiopharmaceuticals

  • 6-Fluoroquinazoline derivatives are utilized in the synthesis of radiopharmaceuticals like [18 F]MK-6240, a potent and selective PET radiopharmaceutical for detecting human neurofibrillary tangles, essential for understanding neurodegenerative diseases (Collier et al., 2017).

Safety And Hazards

Sigma-Aldrich provides 6-Fluoroquinazoline as part of a collection of unique chemicals and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . The product is classified under storage class code 11, which refers to combustible solids .

Future Directions

The most active compounds of 6-Fluoroquinazoline might be used as leads for future modification and optimization . The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored .

properties

IUPAC Name

6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMDVMJEMZLFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663980
Record name 6-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinazoline

CAS RN

16499-44-8
Record name 6-Fluoroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
80
Citations
S Jun, L Na, D Muhan, L Chuanhui… - Chinese Journal of …, 2020 - sioc-journal.cn
To search efficient agricultural antimicrobial lead compounds, fifty 1, 3, 4-oxa (thia) diazole derivatives 6a~ 6y and 8a~ 8y containing 6-fluoroquinazoline moiety were designed, …
Number of citations: 6 sioc-journal.cn
GF Xu, BA Song, PS Bhadury, S Yang… - Bioorganic & medicinal …, 2007 - Elsevier
… The resulting thiol obtained by treatment of hydroxyl group with phosphorus (V) sulfide is converted under phase transfer condition to 4-substituted 4-alkylthio-6-fluoroquinazoline …
Number of citations: 139 www.sciencedirect.com
PQ Zhang, BA Song, S Yang, LHHU JIN… - Chinese Journal of …, 2006 - sioc-journal.cn
… compounds were synthesized, firstly by the cyclization reaction of 2-amino-5-fluorobenzoic acid with formamide and then chlorination to attain 4-chloro-6-fluoroquinazoline, finally the …
Number of citations: 1 sioc-journal.cn
AL Aguirre, PR Chheda, SRC Lentz, HA Held… - Bioorganic & medicinal …, 2020 - Elsevier
Fluoroquinolones are a class of antibacterial agents used clinically to treat a wide array of bacterial infections and target bacterial type-II topoisomerases (DNA gyrase and …
Number of citations: 7 www.sciencedirect.com
JB Hynes, A Pathak, CH Panes… - Journal of heterocyclic …, 1988 - Wiley Online Library
In a search for new methods for preparing 2,4‐diaminoquinazolines having a diversity of substituents in the benzenoid ring, it was found that the reaction of 2,6‐difluorobenzonitrile with …
Number of citations: 41 onlinelibrary.wiley.com
MR Wood, MJ Noetzel, JL Engers, KA Bollinger… - Bioorganic & medicinal …, 2016 - Elsevier
… Ultimately, we identified a 6-fluoroquinazoline core replacement that afforded good M 4 PAM potency, muscarinic receptor subtype selectivity and CNS penetration (rat brain:plasma K p …
Number of citations: 31 www.sciencedirect.com
MF Zayed, SK Ihmaid, HEA Ahmed, K El-Adl, AM Asiri… - Molecules, 2017 - mdpi.com
… The 6-fluoroquinazoline moiety occupied the hydrophobic pocket formed by Asp139, Arg141, Arg142, Asp146, Glu147, and Arg213. The distal phenyl ring was oriented in the …
Number of citations: 33 www.mdpi.com
AJ Roecker, SP Mercer, JM Bergman, KF Gilbert… - Bioorganic & Medicinal …, 2015 - Elsevier
… Selected potency and pharmacokinetic data for isosteric replacements of the Western 6-fluoroquinazoline motif are captured in Table 1. While certain designs did not recapitulate the …
Number of citations: 16 www.sciencedirect.com
C Boss, C Roch - Bioorganic & medicinal chemistry letters, 2015 - Elsevier
… and found that the 6-fluoroquinazoline moiety was the structural … (1) where the 6-fluoroquinazoline was replaced by a 5-… –c to replace the 6-fluoroquinazoline. The results revealed that …
Number of citations: 91 www.sciencedirect.com
J Shi, M Ding, N Luo, S Wan, P Li, J Li… - Journal of Agricultural …, 2020 - ACS Publications
… Furthermore, 6-fluoroquinazoline derivatives are attracting more and more attention from medicinal and agrochemical chemists owing to their various biological activities, such as …
Number of citations: 47 pubs.acs.org

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